molecular formula C11H13BrOS B6224679 4-bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene CAS No. 2763754-91-0

4-bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene

Cat. No. B6224679
CAS RN: 2763754-91-0
M. Wt: 273.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene (4-BCMB) is a cyclic organic compound with a unique structure that has been studied for its potential applications in the fields of synthetic organic chemistry and medicinal chemistry. 4-BCMB is a versatile synthetic reagent that can be used in a variety of reactions, including the synthesis of complex molecules, the preparation of pharmaceuticals, and the formation of polymers. In addition, 4-BCMB has been found to have a range of biochemical and physiological effects, making it a promising compound for further study.

Scientific Research Applications

4-bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene has been used in a variety of scientific research applications, including the synthesis of complex molecules, the preparation of pharmaceuticals, and the formation of polymers. 4-bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene has been found to be a versatile synthetic reagent that can be used in a variety of reactions, including the formation of carbon-carbon bonds and the formation of polymers. In addition, 4-bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene has been used in the synthesis of pharmaceuticals, including drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The mechanism of action of 4-bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene is not yet fully understood, but it is thought to involve the formation of reactive intermediates that can undergo a variety of reactions, including the formation of carbon-carbon bonds. It is also believed that 4-bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene can act as a catalyst to facilitate the formation of polymers.
Biochemical and Physiological Effects
4-bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene has been found to have a range of biochemical and physiological effects, including the inhibition of the enzyme cyclooxygenase-2 (COX-2), the inhibition of the enzyme tyrosinase, and the inhibition of the enzyme aromatase. In addition, 4-bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene has been found to have antioxidant, anti-inflammatory, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

4-bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene has several advantages for laboratory experiments, including its low cost, ease of synthesis, and versatility. In addition, 4-bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene is relatively stable and can be stored at room temperature. However, there are also some limitations to using 4-bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene in laboratory experiments, including its toxicity and the potential for side effects.

Future Directions

The potential applications of 4-bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene are vast and can be divided into two main categories: therapeutic and industrial. In the therapeutic field, further research is needed to explore the potential of 4-bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene as a drug for the treatment of diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In the industrial field, 4-bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene could be used to synthesize a variety of complex molecules, as well as to form polymers. In addition, further research is needed to explore the potential of 4-bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene as a catalyst for a variety of reactions. Finally, further research is needed to explore the biochemical and physiological effects of 4-bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene, as well as to identify any potential side effects.

Synthesis Methods

4-bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene can be synthesized using a variety of methods, including the reaction of bromine with cyclobutanol, the reaction of bromine with cyclobutyl alcohol, and the reaction of bromine with cyclobutyl bromide. The most common method involves the reaction of bromine with cyclobutanol in an aqueous solution, yielding 4-bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene as a product. This method is simple, efficient, and can be scaled up for industrial production.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene can be achieved through a multi-step process involving the introduction of the bromine and cyclobutoxy groups, as well as the methylsulfanyl group.", "Starting Materials": [ "4-bromo-1-nitrobenzene", "cyclobutanol", "methylsulfonyl chloride", "sodium hydride", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: Reduction of 4-bromo-1-nitrobenzene to 4-bromo-1-aminobenzene using sodium hydride", "Step 2: Reaction of 4-bromo-1-aminobenzene with cyclobutanol in the presence of palladium on carbon to form 4-bromo-1-cyclobutoxybenzene", "Step 3: Reaction of 4-bromo-1-cyclobutoxybenzene with methylsulfonyl chloride in the presence of a base to form 4-bromo-1-cyclobutoxy-2-methylsulfonylbenzene", "Step 4: Reduction of 4-bromo-1-cyclobutoxy-2-methylsulfonylbenzene using hydrogen gas in the presence of palladium on carbon to form 4-bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene" ] }

CAS RN

2763754-91-0

Product Name

4-bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene

Molecular Formula

C11H13BrOS

Molecular Weight

273.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.